molecular formula C₁₂H₂₄O₃Si B1141803 (2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol CAS No. 132375-36-1

(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol

Cat. No. B1141803
CAS RN: 132375-36-1
M. Wt: 244.4
InChI Key:
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Description

The compound “(2R,3S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]-3,6-dihydro-2H-pyran-3-ol” is a type of organic compound. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The compound also contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group for alcohols in organic synthesis .


Chemical Reactions Analysis

The reactivity of this compound would largely be determined by the functional groups present. The TBDMS-protected alcohol could be deprotected under acidic conditions to reveal the alcohol group . The pyran ring might also undergo reactions typical of ethers, such as cleavage under acidic conditions.

Scientific Research Applications

  • Synthesis of NK1 Receptor Antagonist : It is used in the stereoselective nucleophilic substitution to create 2,3-unsaturated pyran derivatives, which have applications in synthesizing NK1 receptor antagonists (Sugawara & Hashiyama, 2007).

  • Statins Synthesis : The compound plays a role in the chemoselective pancreatin powder-catalyzed deacetylation process, crucial for synthesizing key lactonized statin side chain intermediates. This method is noted for its suitability for industrial use (Troiani, Cluzeau, & Časar, 2011).

  • Asymmetric Synthesis of Pseudomonic Acid A : It undergoes lipase-catalyzed kinetic resolution to produce enantiomers with high enantiomeric excess. This is significant for the asymmetric synthesis of compounds like pseudomonic acid A (Sugawara, Imanishi, & Hashiyama, 2000).

  • Active Pharmaceutical Intermediates : This compound is used in the continuous process of thermal Overman rearrangement, which is crucial for producing intermediates for certain pharmaceuticals (Amann et al., 2016).

  • Detection of Chemical Warfare Agents : It has been used in synthesizing compounds for the detection of chemical warfare nerve agents, demonstrating its potential in defense-related applications (Lee, Lee, & Byun, 2012).

properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-7,10-11,13H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVZTYKUZSSFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C=CCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol

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